Viprostol

Description

Contextualization within Prostaglandin (B15479496) Analog Chemistry and Pharmacology

Prostaglandins (B1171923) are a group of lipid compounds derived enzymatically from fatty acids, playing crucial roles in various bodily processes, including inflammation, blood flow regulation, and reproductive function. Prostaglandin E2 (PGE2) is a naturally occurring prostaglandin with diverse physiological effects. ontosight.ai Viprostol, as a synthetic analog of PGE2, is designed to mimic or modulate the actions of endogenous prostaglandins, often with enhanced stability or altered receptor selectivity. ontosight.aincats.io The development of synthetic prostaglandin analogs allows for targeted pharmacological interventions and provides tools for investigating prostaglandin pathways in research.

Historical Trajectory of Viprostol Research and Development

Research into viprostol has explored its potential in several areas, primarily stemming from its prostaglandin-like activity. Early studies investigated viprostol as a potential antihypertensive agent due to its observed vasodilation effects. ncats.ionih.gov Research in the 1980s explored its mechanism of action on the adrenergic nervous system and its effects on blood pressure in various animal models. nih.govmedkoo.com Studies also examined its effects on isolated blood vessels to understand its vascular activity. nih.gov The metabolism and transdermal absorption of viprostol were also subjects of investigation, particularly in the context of potential therapeutic applications. karger.com While some research explored its use in veterinary medicine for reproductive purposes due to its luteolytic activity ontosight.ai, academic research has also focused on understanding its fundamental pharmacological interactions.

Scope and Significance of Viprostol in Academic Research Paradigms

In academic research, viprostol serves as a valuable tool for studying prostaglandin receptor interactions, vascular smooth muscle function, and the broader roles of prostaglandins in physiological and pathophysiological processes. Its well-defined chemical structure and known activity profile allow researchers to use it to probe specific biological pathways. Studies utilizing viprostol contribute to the understanding of vasodilation mechanisms, the interplay between prostaglandin systems and the adrenergic nervous system, and the potential of prostaglandin analogs in modulating these systems. nih.govnih.gov The research on viprostol's metabolism and absorption also provides insights into the pharmacokinetic considerations for prostaglandin analogs. karger.com The significance of viprostol in academic research lies in its contribution to the fundamental knowledge base regarding prostaglandin biology and the potential for developing new therapeutic strategies based on prostaglandin pathways.

Table 1: Key Research Areas Explored for Viprostol

| Research Area | Focus | Representative Findings (Based on Search Results) |

| Antihypertensive Activity | Investigation of blood pressure lowering effects. | Potent and prolonged blood pressure lowering effect observed in models of hypertension. ncats.io Vasodilation identified as a major mechanism. ncats.ionih.gov |

| Mechanism of Action | Effects on adrenergic nervous system and vascular smooth muscle. | Produced weak alpha-adrenoceptor blockade. nih.gov Caused relaxation in isolated small arteries and veins. nih.gov |

| Metabolism and Absorption | How the compound is processed and enters the body. | Rapid hydrolysis of methyl ester to the active free acid observed in skin. karger.com |

| Vascular Effects | Impact on different types of blood vessels. | Relaxant effect on small arteries and veins, but not large conduit arteries in rats. nih.gov |

| Reproductive Biology (Veterinary) | Luteolytic activity for estrus synchronization and abortifacient use. | Known for inducing regression of the corpus luteum in livestock. ontosight.ai |

Table 2: Chemical Properties of Viprostol

| Property | Value / Description | Source |

| Molecular Formula | C23H36O5 | ncats.iomedkoo.comnih.govuni.lu |

| Molecular Weight | 392.5289 g/mol (approx.) | ncats.iomedkoo.com |

| Exact Mass | 392.25627424 Da (approx.) | nih.govmedkoo.comuni.lu |

| XLogP3 (predicted) | 3.5 | nih.govuni.lu |

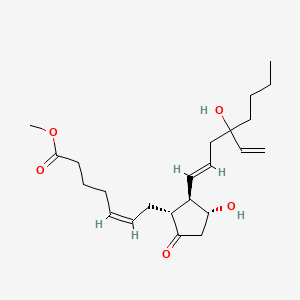

| IUPAC Name | methyl (Z)-7-[(1R,2R,3R)-2-[(E)-4-ethenyl-4-hydroxyoct-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoate | nih.govmedkoo.comuni.lu |

| PubChem CID | 6438370 | nih.govnih.govuni.lu |

Structure

3D Structure

Properties

CAS No. |

73621-92-8 |

|---|---|

Molecular Formula |

C23H36O5 |

Molecular Weight |

392.5 g/mol |

IUPAC Name |

methyl (Z)-7-[(1R,2R,3R)-2-[(E)-4-ethenyl-4-hydroxyoct-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoate |

InChI |

InChI=1S/C23H36O5/c1-4-6-15-23(27,5-2)16-11-13-19-18(20(24)17-21(19)25)12-9-7-8-10-14-22(26)28-3/h5,7,9,11,13,18-19,21,25,27H,2,4,6,8,10,12,14-17H2,1,3H3/b9-7-,13-11+/t18-,19-,21-,23?/m1/s1 |

InChI Key |

TWCQWABAGCMHLL-ROVQGQOSSA-N |

Isomeric SMILES |

CCCCC(C/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)OC)O)(C=C)O |

Canonical SMILES |

CCCCC(CC=CC1C(CC(=O)C1CC=CCCCC(=O)OC)O)(C=C)O |

Appearance |

Solid powder |

Other CAS No. |

73647-73-1 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

15-(deoxy)-16-hydroxy-16-vinylprostaglandin E2 methyl ester 15-deoxy-16-hydroxy-16-vinyl-PGE2 methyl ester CL 115,347 CL 115347 DHV-PGE2Me viprostol viprostol, (+-)-isome |

Origin of Product |

United States |

Pharmacological Mechanisms of Viprostol Action

Elucidation of Vasodilatory Pathways Mediated by Viprostol

Viprostol induces vasodilation through direct interaction with vascular smooth muscle and indirectly through modulation of the adrenergic nervous system. nih.govnih.gov Its effects appear to be similar to those of natural PGE2. nih.gov

Direct Vasorelaxant Effects on Vascular Smooth Muscle

Research indicates that Viprostol exerts a direct relaxant effect on vascular smooth muscle. In experiments using perfused isolated central ear arteries of rabbits, Viprostol demonstrated comparable potency to I-prostaglandin E2 (I-PGE2) in relaxing smooth muscle. nih.gov This suggests a direct interaction with the contractile machinery or regulatory pathways within the smooth muscle cells, independent of systemic or neurogenic factors. Vascular smooth muscle contraction is primarily regulated by changes in intracellular Ca2+ concentration, which activates the Ca2+-CaM-MLCK pathway, leading to myosin-actin interaction. genome.jp Relaxation involves the removal of contractile agonists or activation of cyclic nucleotide-dependent pathways. genome.jp As a PGE2 analog, Viprostol likely influences these pathways, promoting a relaxed state of the vasculature.

Interactions with the Adrenergic Nervous System

Viprostol has demonstrated interactions with the adrenergic nervous system, which plays a crucial role in regulating vascular tone and blood pressure through the release of neurotransmitters like norepinephrine (B1679862) and epinephrine (B1671497) acting on adrenergic receptors. qiagen.comwikipedia.orgfundanest.org.ar

Alpha-Adrenoceptor Modulatory Effects

Studies in animal models, such as cats and spontaneously hypertensive rats (SHR), have provided evidence suggesting that Viprostol produces a weak alpha-adrenoceptor blockade. nih.gov This was observed as a partial blockade of the contractile response of the cat nictitating membrane to exogenous epinephrine and norepinephrine, as well as to electrical stimulation of sympathetic nerve fibers. nih.gov In SHR, Viprostol partially blocked the vasopressor response induced by exogenous norepinephrine and epinephrine, without affecting the response to angiotensin II. nih.gov This selective blockade of adrenergic agonists points towards an effect on alpha-adrenoceptors. Further investigation in pithed SHR suggested that Viprostol's inhibitory effect on the increase in blood pressure induced by spinal cord stimulation was likely due to postsynaptic alpha-adrenoceptor blockade, as it did not antagonize tachycardia induced by stimulating cardio-accelerator segments, which would involve presynaptic alpha-adrenoceptors. nih.gov

Renal Hemodynamic Modulation

Viprostol, as a PGE2 analog, influences renal hemodynamics, which are tightly regulated by various vasoactive substances including prostaglandins (B1171923), angiotensin II, and norepinephrine. physiology.orgnih.gov

Prostaglandin (B15479496) Interactions with Angiotensin and Norepinephrine in Renal Vasculature

Prostaglandins, particularly PGE2 and PGI2, are synthesized in the kidney and play a significant role in regulating renal blood flow and glomerular filtration. physiology.org These vasodilator prostaglandins can oppose the effects of renal vasoconstrictors such as angiotensin II and norepinephrine. physiology.orgnih.gov Angiotensin II and norepinephrine both increase prostaglandin production in the kidney, and these prostaglandins can buffer the vasoconstrictive effects of angiotensin II. physiology.org Studies investigating the interaction of Viprostol (a PGE2 agonist) with angiotensin II and norepinephrine in rat renal vasculature have shown distinct patterns. In indomethacin-pretreated rats, bolus injections of angiotensin II and norepinephrine caused substantial decreases in renal blood flow, while Viprostol produced slight vasodilatation. nih.gov When administered together, norepinephrine exhibited additive effects with prostaglandins, suggesting independent mechanisms of action. nih.gov In contrast, the response to mixtures of angiotensin II and prostaglandins, including Viprostol, showed a faster recovery than predicted, indicating an interaction between their mechanisms. nih.gov Furthermore, in genetically hypertensive rats, intrarenal infusion of Viprostol failed to fully protect the kidneys from angiotensin II-induced vasoconstriction, unlike in normotensive rats, suggesting impaired ability of prostaglandins to buffer vasoconstriction in hypertension. pnas.org Viprostol has also been shown to activate the renin-angiotensin system in patients with congestive heart failure, potentially by stimulating the juxtaglomerular apparatus. nih.gov

Role in Buffering Thromboxane-Mediated Renal Vasoconstriction

Thromboxane A2 (TxA2) is a potent vasoconstrictor that influences renal hemodynamics, particularly during pathophysiological states. physiology.orgwikipedia.orgnih.gov. Studies have investigated the interaction between vasodilator prostaglandins, such as PGE2 and prostacyclin (PGI2), and vasoconstrictors like angiotensin II, norepinephrine, and TxA2 in the renal vasculature nih.gov.

Research in anesthetized rats pretreated with indomethacin (B1671933) demonstrated that a TxA2 agonist (U-46619) induced significant decreases in renal blood flow nih.gov. Viprostol, as a PGE2 analog, produced slight but significant vasodilation in these studies nih.gov. When the TxA2 agonist was administered in a mixture with prostaglandins or their analogs, the measured maximum vasoconstriction was less than predicted, and the kinetic parameters for the measured response were shorter than predicted nih.gov. This non-additive response suggests that the mechanisms mediating the vasomotor effects of TxA2 and prostaglandins interact at some cellular level, indicating a buffering effect of prostaglandins like viprostol against thromboxane-mediated renal vasoconstriction nih.gov.

Direct Renal Stimulating Effect on Renin Release

Renin is an enzyme produced by the kidneys that plays a critical role in regulating blood pressure and electrolyte balance as part of the renin-angiotensin-aldosterone system (RAAS) clevelandclinic.orgnih.gov. Renin release is stimulated by factors including decreased renal perfusion pressure, low sodium levels in the renal tubule (sensed by the macula densa), and sympathetic nervous system activity clevelandclinic.orgnih.gov. Prostaglandins, particularly PGE2, have been shown to stimulate renin release through a direct effect on the juxtaglomerular cells and the macula densa nih.govahajournals.org.

Viprostol, being an analog of PGE2, has been investigated for its effects on renin release nih.govahajournals.org. In studies involving patients with congestive heart failure, viprostol, known to stimulate both the macula densa and juxtaglomerular cells, was compared to nitroprusside nih.govahajournals.org. Administration of viprostol resulted in a significant increase in plasma renin activity (PRA) nih.govahajournals.org. For instance, an average fall in mean arterial pressure of 6 mm Hg with viprostol was associated with a fivefold increase in PRA nih.govahajournals.org. In contrast, nitroprusside, despite causing a larger decrease in mean arterial pressure, did not significantly change PRA nih.govahajournals.org. These findings suggest that viprostol can directly stimulate the renin-angiotensin system, and this activation is not solely dependent on the global hemodynamic changes induced by the compound nih.govahajournals.org.

Here is a table summarizing the effect of Viprostol on Plasma Renin Activity:

| Compound | Change in Mean Arterial Pressure (mm Hg) | Change in Plasma Renin Activity (ng/ml/hr) |

| Viprostol | -6 (average fall) | +36.5 (+5-fold increase from baseline 11.4 ± 6.4 to 47.9 ± 31.0) nih.govahajournals.org |

| Nitroprusside | -16 (average decrease) | No significant change nih.govahajournals.org |

Effects on Other Smooth Muscle Physiology

Relaxant Actions on Tracheal Smooth Muscle

Viprostol has been studied for its effects on smooth muscle, including tracheal smooth muscle nih.gov. The relaxant effect of viprostol has been investigated in vitro using tracheal muscle rings from monkeys and guinea pigs nih.gov. These studies compared the effects of viprostol to other agents such as prostaglandin E2 (PGE2), isoproterenol (B85558) (ISO), and verapamil (B1683045) nih.gov.

Viprostol produced a concentration-dependent relaxation of tracheal preparations that had been contracted with carbachol (B1668302) nih.gov. The potency of viprostol in causing relaxation varied between species nih.gov. In monkey trachea, viprostol was found to be equipotent with isoproterenol and more potent than PGE2 nih.gov. In guinea-pig trachea, the rank order of potency was isoproterenol > viprostol > PGE2 > verapamil nih.gov.

Data on the relative potency of relaxant agents on tracheal muscle:

| Agent | Species | Relative Potency (Rank Order) |

| Viprostol | Monkey | = Isoproterenol > PGE2 nih.gov |

| Viprostol | Guinea Pig | Isoproterenol > Viprostol > PGE2 > Verapamil nih.gov |

Further investigations explored the mechanisms behind viprostol's relaxant effect on tracheal muscle nih.gov. The relaxant effect of viprostol was not antagonized by propranolol, suggesting that beta-adrenoceptors are not involved nih.gov. Removal of the epithelium did not affect the bronchorelaxant effects of viprostol nih.gov. Studies in K+-rich, Ca++-free Krebs solution indicated that viprostol did not antagonize Ca++ influx nih.gov. While a high concentration of viprostol caused a shift to the right of the CaCl2 concentration-response curve, it did not reduce the maximum effect of CaCl2, unlike PGE2 and isoproterenol which reduced it by approximately 20% at a similar concentration nih.gov. Verapamil, at a sufficient concentration, completely abolished the CaCl2 contraction nih.gov. These findings suggest that viprostol is a potent bronchodilator whose effect does not depend on the epithelium, beta-adrenoceptors, or antagonism of Ca++ influx nih.gov. The possibility that viprostol's bronchodilator effect might be via intracellular sequestration of calcium, similar to PGE2, was noted as an area for further study nih.gov.

Viprostol Metabolism and Pharmacokinetic Profiles

Comprehensive Metabolic Profiling of Viprostol

The metabolism of Viprostol involves several key enzymatic reactions, leading to the formation of various metabolites. These reactions primarily affect the ester group, the alpha-chain, the 9-keto group, and the omega-chain of the molecule. nih.gov

Identification of Primary Metabolites

The primary metabolic pathways for Viprostol involve hydrolysis, oxidation, and reduction. nih.gov These processes yield metabolites with varying degrees of pharmacological activity and altered pharmacokinetic properties compared to the parent compound. nih.gov

A predominant metabolic reaction of Viprostol is its rapid hydrolysis to the pharmacologically active free acid. nih.gov Viprostol is a lipophilic methyl ester prodrug that is readily absorbed and quickly hydrolyzed in humans to its biologically active free acid form. medchemexpress.com This de-esterification typically occurs rapidly before or during absorption, making the parent Viprostol often undetectable in plasma. medchemexpress.comdrugbank.com The free acid metabolite is considered the principal pharmacologically active form in the blood. medchemexpress.come-lactancia.org

Oxidation of the alpha-chain is another major metabolic pathway for Viprostol. nih.gov This process leads to the formation of shorter chain metabolites, specifically dinor and tetranor acids. nih.gov Alpha-oxidation generally involves the removal of one-carbon units from the carboxylic acid end of a fatty acid. narayanamedicalcollege.commicrobenotes.com This process is particularly relevant for fatty acids with a methyl group at the beta-carbon, which can impede beta-oxidation. narayanamedicalcollege.commicrobenotes.com Dinor and tetranor metabolites have also been identified as further reduction products of the misoprostol (B33685) acid metabolite, a related prostaglandin (B15479496) analog. drugbank.comdrugbank.com

Reduction of the 9-keto group on the cyclopentane (B165970) ring is a metabolic transformation observed for Viprostol. nih.gov This reaction results in the formation of metabolites structurally related to prostaglandin F2 (PGF2) type compounds. nih.govhmdb.ca Ketone reduction involves the conversion of a carbonyl group to a hydroxyl group, often mediated by reductases. wikipedia.orgnih.gov This pathway contributes to the diversity of Viprostol metabolites. nih.gov

Omega-oxidation, which involves the oxidation of the carbon atom most distant from the carboxyl group, also occurs in Viprostol metabolism, particularly in certain species. nih.govwikipedia.org This pathway can lead to the formation of dicarboxylic acids, which are fatty acids with a carboxyl group at both ends. nih.govwikipedia.orggerli.com In the rat, omega oxidation of the beta-chain has been observed, resulting in the formation of dicarboxylic acids. nih.govresearchgate.net Omega-oxidation is generally a minor metabolic pathway for fatty acids but can become more significant under certain conditions. wikipedia.org

Interspecies Metabolic Comparisons (e.g., Mouse, Rat, Guinea Pig, Rabbit, Monkey, Human)

Metabolic studies using 14C-Viprostol administered to various animal species, including mouse, rat, guinea pig, rabbit, and monkey, as well as humans, have revealed both similarities and differences in metabolic profiles. nih.gov Plasma and urinary metabolic profiles were found to be qualitatively similar across these species, with rapid hydrolysis to the free acid and alpha-chain oxidation to dinor and tetranor acids being the predominant metabolic reactions in most species. nih.gov

However, species-specific metabolic pathways were also observed. In monkeys and humans, the reduction of the 9-keto group leading to PGF2 type metabolites was noted. nih.govresearchgate.net In contrast, omega oxidation of the beta-chain, resulting in the formation of dicarboxylic acids, occurred in the rat but was not highlighted as a major pathway in other species examined in that study. nih.govresearchgate.net

Understanding these interspecies differences in metabolism is crucial for extrapolating preclinical data to humans. nih.govresearchgate.net While some metabolic pathways are conserved, the relative importance of each pathway and the specific enzymes involved can vary between species. nih.govresearchgate.netd-nb.info

| Metabolic Pathway | Mouse | Rat | Guinea Pig | Rabbit | Monkey | Human |

| Hydrolysis to Free Acid | Yes | Yes | Yes | Yes | Yes | Yes |

| Alpha-Chain Oxidation (Dinor/Tetranor) | Yes | Yes | Yes | Yes | Yes | Yes |

| 9-Keto Group Reduction (PGF2 type) | No | No | No | No | Yes | Yes |

| Omega-Oxidation (Dicarboxylic Acids) | No | Yes | No | No | No | No |

*Based on qualitative data from search results. nih.govresearchgate.net

Note: The presence or absence indicated in the table is based on whether the specific metabolic pathway was reported as predominant or occurring in the cited study for that species. nih.govresearchgate.net This does not necessarily mean the pathway is entirely absent in other species, but it may be a minor route.

Absorption and Distribution Dynamics of Viprostol

Oral Absorption Characteristics and Systemic Bioavailability of Active Metabolites

Following oral administration of 14C-Viprostol in monkeys, approximately 31% of the drug-related radioactivity was absorbed. tandfonline.comnih.gov. However, the systemic bioavailability of the unchanged active acid (II) was considerably lower, averaging only 7.3% tandfonline.comnih.gov. This significant difference between absorbed radioactivity and systemic bioavailability of the active acid indicates substantial first-pass metabolism after oral administration tandfonline.comnih.gov. Specifically, only about 23% of the total radioactivity absorbed orally was available systemically as the unchanged active acid (II) tandfonline.comnih.gov.

Pre-systemic Metabolism Following Oral Administration

Pre-systemic metabolism following oral dosing is extensive tandfonline.com. The initial and rapid step is the hydrolysis of the methyl ester to the active free acid (II), catalyzed by esterases in tissues like the liver, plasma, and skin tandfonline.com. Subsequent pre-systemic metabolism is more extensive after oral administration compared to topical administration, suggesting the involvement of hepatic cytochrome P-450 enzyme systems tandfonline.com.

Transdermal Absorption and Skin Metabolism of Viprostol

Transdermal absorption of viprostol has been studied, revealing that the drug can penetrate the skin and undergo metabolism within the skin layers karger.comnih.gov. Following topical administration of 14C-viprostol to monkeys, transdermal absorption of total radioactivity averaged only about 5% of the dose over 48 hours tandfonline.comnih.gov. The absolute bioavailability of the active acid (II) after topical dosing averaged 3.8% of the administered dose tandfonline.comnih.gov. This indicates that after transdermal absorption, approximately 74% of the absorbed radioactivity was available systemically as the active acid (II), with the remaining portion undergoing pre-systemic metabolism tandfonline.comnih.gov. Extensive first-pass metabolism through human skin has been estimated, with more than 60% of the transdermally absorbed drug undergoing metabolism karger.com.

The predominant metabolic reaction in the skin is the rapid hydrolysis of the viprostol methyl ester to the active free acid ( CL 115 ,129) karger.com. Subsequent biotransformation in the skin includes the oxidation of the alpha chain to inactive dinor and tetranor acids, and the reduction of the C9-keto group to PGF2-type metabolites karger.com.

Formation and Residence Time of Skin Depots

Topical application of 14C-viprostol to laboratory animals (mouse, rat, guinea pig, rabbit, and monkey) has shown the formation of a significant depot of radioactivity in the skin at the application site nih.govtandfonline.comtandfonline.com. The residence time of this radioactivity in the skin was longer in larger species nih.govtandfonline.comtandfonline.com.

Distribution within Dermal Layers and Hair Follicles

Microscopic autoradiography studies in mice and monkeys have revealed rapid penetration of viprostol into the skin, primarily via the hair follicles nih.govtandfonline.comtandfonline.com. In mice, radioactivity was observed in the stratum corneum and down the hair shafts within 30 minutes of dosing nih.govtandfonline.comtandfonline.com. By 2 hours, radioactivity was distributed throughout the viable epidermis, with significant radioactivity in the hair shafts within the dermis nih.govtandfonline.comtandfonline.com. Even 72 hours after dose removal, radioactivity was still evident only in the hair follicles and hair shaft nih.govtandfonline.comtandfonline.com. Monkey studies showed a similar general distribution pattern, although the residence time in the skin was significantly longer than in mice nih.govtandfonline.comtandfonline.com. The presence of viprostol in the hair follicles and epidermal layer after topical administration aligns with the observation of extensive skin metabolism nih.govtandfonline.comtandfonline.com. Hair follicles are recognized as potential pathways for drug penetration into the skin, bypassing the stratum corneum barrier and potentially serving as reservoirs for topically applied substances researchgate.netnih.gov.

Impact of Vehicle on Transdermal Absorption

The choice of dosing vehicle can significantly influence the transdermal absorption and disposition of topically administered viprostol karger.comresearchgate.net. Studies in spontaneously hypertensive rats investigated the effects of three different formulations: silicone oil, petrolatum base, and triethyl citrate (B86180) (TEC) karger.comresearchgate.net.

Topical administration of 14C-viprostol in petrolatum and silicone oil resulted in substantial systemic concentrations of radioactivity karger.comresearchgate.net. In contrast, administration in TEC led to negligible blood concentrations of radioactivity karger.comresearchgate.net.

Metabolic profiles in the skin at the application site showed that rapid hydrolysis of the viprostol methyl ester to the active free acid ( CL 115 ,129) occurred when administered in petrolatum and silicone oil karger.comresearchgate.net. However, when TEC was used as the vehicle, the conversion of viprostol to the free acid appeared to be slower karger.comresearchgate.net. TEC, being an ester itself, was found to reduce the rate of hydrolysis of viprostol in rat skin preparations karger.comresearchgate.net. These findings suggest that the delayed transdermal absorption observed with TEC may be partly mediated by an alteration in cutaneous metabolism rates karger.com. The interaction between the drug and the vehicle plays a crucial role in drug release from the formulation and subsequent absorption mdpi.com.

Enzymatic Pathways Involved in Viprostol Biotransformation

The biotransformation of viprostol involves enzymatic pathways. As a prostaglandin analogue, its metabolism is likely to involve enzymes similar to those that metabolize endogenous prostaglandins (B1171923). Eicosanoids, including prostaglandins, are primarily metabolized by three major enzymatic pathways: cyclooxygenase (COX), lipoxygenase, and cytochrome P-450 (CYP450) enzymes. physiology.org Given viprostol's structure, esterase-mediated hydrolysis and cytochrome P-450-mediated reactions are key pathways in its biotransformation.

Role of Esterases in Hydrolysis

Esterases are enzymes that catalyze the hydrolysis of ester bonds, yielding an acid and an alcohol. collectionscanada.gc.caphysionet.org They are widely distributed in mammals and play a significant role in the metabolism of various endogenous and exogenous esters, including drugs and other chemicals. collectionscanada.gc.ca Viprostol, possessing an ester functional group, is susceptible to esterase-catalyzed hydrolysis.

Research has shown that the metabolic profile of viprostol includes hydrolysis to its free acid form. A study comparing different vehicles for topical viprostol administration in rats demonstrated slower hydrolysis of viprostol to the free acid when administered in triethyl citrate compared to petrolatum or silicone. cir-safety.org This suggests that esterase activity in the skin or systemic circulation contributes to the hydrolysis of viprostol. The extent of hydrolysis can be influenced by factors such as the vehicle of administration, which may affect the interaction of viprostol with esterases. cir-safety.org Studies on the cutaneous metabolism of xenobiotics highlight the presence of esterases in the skin, capable of hydrolyzing ester-type compounds. collectionscanada.gc.ca

Contribution of Hepatic Cytochrome P-450 Enzyme Systems

The hepatic cytochrome P-450 (CYP450) enzyme system is a major pathway for the metabolism of many xenobiotics and endogenous compounds, including eicosanoids. physiology.org CYP450 enzymes are mixed-function oxidases that utilize molecular oxygen and NADPH as cofactors to catalyze a variety of reactions, such as oxidation, reduction, and hydrolysis. physiology.org

While specific details on which particular hepatic CYP450 isoforms are involved in viprostol metabolism are not extensively detailed in the provided search results, the general role of CYP450 enzymes in prostaglandin and eicosanoid metabolism is well-established. physiology.org Studies on the presystemic metabolism of viprostol in monkeys following oral and topical administration suggest hepatic involvement in its biotransformation. google.comtandfonline.com The liver is a primary site of CYP450 activity, indicating that these enzymes likely contribute to the systemic clearance and metabolism of viprostol absorbed into the circulation. google.com

The metabolism of arachidonic acid, a precursor to many prostaglandins, by renal CYP450 enzymes, including epoxygenases (primarily CYP450 2C family) and hydroxylases (primarily CYP450 4A family), further supports the potential involvement of similar pathways in the metabolism of synthetic prostaglandin analogues like viprostol. physiology.org Although this refers to renal metabolism of arachidonic acid, it illustrates the types of CYP450-mediated reactions relevant to prostaglandin-like structures.

Table 1: Enzymes Involved in Viprostol Biotransformation

| Enzyme Class | Role in Viprostol Metabolism | Location of Activity (Relevant to Viprostol) |

| Esterases | Hydrolysis of ester bond | Skin, Systemic Circulation |

| Cytochrome P-450 (CYP450) | Oxidation and other reactions | Liver, potentially Skin and other tissues |

Note: This table summarizes the general roles of these enzyme classes based on the available information regarding viprostol and prostaglandin metabolism.

Table 2: Research Findings Related to Viprostol Metabolism

| Study Type | Key Finding | Species Studied | Source |

| Topical Administration & Skin Deposition | Significant depot of radioactivity in skin, consistent with skin metabolism. | Mouse, Rat, Guinea Pig, Rabbit, Monkey | nih.gov |

| Topical Administration & Hydrolysis Vehicle Effect | Slower hydrolysis to free acid with triethyl citrate vehicle. | Rat | cir-safety.org |

| Presystemic Metabolism | Observed following oral and topical administration. | Monkey | google.comtandfonline.com |

Note: This table presents selected research findings directly relevant to the enzymatic metabolism of viprostol.

Preclinical Research Methodologies and Translational Findings for Viprostol

In Vivo Animal Model Applications in Viprostol Research

Animal models serve as crucial tools in preclinical research to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of potential therapeutic agents before their assessment in humans. For Viprostol, several animal models have been employed to investigate its effects in different physiological systems.

Cardiovascular Disease Models (e.g., Spontaneously Hypertensive Rats)

Spontaneously hypertensive rats (SHR) have been a key model for studying the antihypertensive effects of Viprostol. Studies in SHR have demonstrated that Viprostol maintains its antihypertensive effect even after pretreatment with agents that block endogenous prostaglandins (B1171923), histamine, the cholinergic nervous system, or the beta-adrenergic nervous system, suggesting its vasodilating effects are not mediated through these pathways. nih.gov Furthermore, the antihypertensive effects in SHR were not altered by bilateral nephrectomy or bilaterally ligated ureters, indicating that its action is not dependent on the secretory or excretory functions of the kidneys. nih.gov

Research in SHR also explored Viprostol's effects on the adrenergic nervous system. Viprostol partially blocked the vasopressor response to exogenous norepinephrine (B1679862) and epinephrine (B1671497) in SHR, without affecting the response to angiotensin II, suggesting a weak alpha-adrenoceptor blockade that may contribute to its antihypertensive action. nih.gov It did not appear to activate presynaptic alpha-adrenoceptors in pithed SHR. nih.gov

In anesthetized beagle dogs, direct injection of Viprostol into various arteries (coronary, renal, mesenteric, femoral, and carotid) increased blood flow in these vascular beds at doses that did not lower systemic arterial blood pressure. nih.gov Viprostol was found to be as potent as I-prostaglandin E2 (I-PGE2) in the renal vascular bed but less potent in others. nih.gov

Reproductive System Models

Specific preclinical research focusing solely on Viprostol in reproductive system models was not found in the provided search results. However, prostaglandins and their analogs, such as misoprostol (B33685), are known to have significant effects on the reproductive system and have been studied in various animal models for applications related to uterine function and potential impacts on reproductive tract immunity. nih.govfrontiersin.orgibisreproductivehealth.org

Pulmonary System Models

Specific preclinical research focusing solely on Viprostol in pulmonary system models was not found in the provided search results, with the exception of studies on isolated organ preparations like the ductus arteriosus (detailed in section 4.1.4). Research on other prostaglandin (B15479496) analogs or related peptides, such as vasoactive intestinal peptide, has been conducted in pulmonary models to investigate conditions like pulmonary arterial hypertension and bronchoconstriction. nih.govnih.gov

Isolated Organ Preparations (e.g., Ductus Arteriosus)

Isolated organ preparations have been utilized to investigate the direct effects of Viprostol on specific tissues without systemic influences. Studies on isolated small blood vessels and the thoracic aorta of the rat have shown that Viprostol is a vasorelaxant agent. nih.gov In KCl-contracted basilar artery and small mesenteric artery, Viprostol produced a concentration-related biphasic response, exhibiting contraction at lower concentrations and relaxation at higher concentrations. nih.gov In contrast, in the KCl-contracted small mesenteric vein, Viprostol only produced a concentration-related relaxation. nih.gov Viprostol produced only a concentration-related contraction in the thoracic aorta, which was significantly less pronounced than that induced by PGE2. nih.gov These findings suggest that the potent antihypertensive action of Viprostol may be primarily due to its relaxant effect on small arteries and veins rather than large conduit arteries. nih.gov

Viprostol and its free acid form ( CL 115 ,129) have also been studied for their relaxant effects on the isolated ductus arteriosus preparation. researchgate.net

| Isolated Organ Preparation | Observed Effect of Viprostol (KCl-contracted) | Comparison to PGE2 |

|---|---|---|

| Basilar Artery (Rat) | Biphasic (Contraction at < 3 x 10-6 M, Relaxation at > 3 x 10-6 M) | PGE2 produced concentration-related contraction. nih.gov |

| Small Mesenteric Artery (Rat) | Biphasic (Similar to Basilar Artery) | PGE2 produced contraction. nih.gov |

| Small Mesenteric Vein (Rat) | Concentration-related Relaxation (1 x 10-6 to 1 x 10-4 M) | PGE2 produced contraction. nih.gov |

| Thoracic Aorta (Rat) | Concentration-related Contraction (> 1 x 10-6 M) | Significantly less in magnitude than PGE2 contraction. nih.gov |

| Ductus Arteriosus | Relaxant effect | Not explicitly compared to PGE2 in the snippet. researchgate.net |

Viprostol also exhibited antilipolytic activity in isolated epididymal adipocytes from spontaneously obese rats, showing a dose-dependent inhibition of catecholamine-stimulated lipolysis at higher concentrations. nih.gov Its antilipolytic activity was approximately 50% of that of naturally occurring PGE1 and PGE2 at similar concentrations, but comparable to PGF2 alpha. nih.gov

Models for Skin Penetration and Metabolism Studies

Topical application of 14C-labeled Viprostol has been studied in various laboratory animals, including mice, rats, guinea pigs, rabbits, and monkeys, to assess its skin penetration and metabolism. nih.govtandfonline.com These studies revealed a significant depot of radioactivity in the skin at the application site across all species, with longer residence times observed in larger animals. nih.govtandfonline.com Microscopic autoradiography in mice and monkeys showed rapid penetration of the drug into the skin, primarily via the hair follicles. nih.govtandfonline.com In mice, radioactivity was detected in the stratum corneum and down the hair shafts within 30 minutes, and later throughout the viable epidermis. nih.govtandfonline.com In monkeys, the residence time in the skin was longer, but the general distribution pattern was similar to mice. nih.govtandfonline.com The presence of Viprostol in hair follicles and the epidermal layer after topical administration is consistent with its extensive skin metabolism. nih.govtandfonline.com

Studies in spontaneously hypertensive rats investigated the effects of different topical formulations (silicone oil, petrolatum base, and triethyl citrate (B86180) (TEC)) on the transdermal absorption and antihypertensive activity of 14C-Viprostol. researchgate.netkarger.comkarger.com Formulations in petrolatum and silicone oil resulted in substantial systemic concentrations of radioactivity and decreases in mean arterial blood pressure (MABP). researchgate.netkarger.comkarger.com In contrast, the TEC formulation led to negligible blood concentrations of radioactivity and diminished MABP lowering. researchgate.netkarger.comkarger.com Metabolic profiling in the skin indicated rapid hydrolysis of the Viprostol methyl ester to its active free acid ( CL 115 ,129) following administration in petrolatum and silicone oil. researchgate.netkarger.comkarger.com The conversion to the free acid appeared slower with the TEC vehicle, which was also found to reduce the rate of Viprostol hydrolysis in rat skin supernatants in vitro. researchgate.netkarger.comkarger.com

| Animal Species | Topical Application Findings |

|---|---|

| Mouse | Significant skin depot, rapid penetration via hair follicles, distribution in stratum corneum, hair shafts, and viable epidermis. nih.govtandfonline.com |

| Rat | Significant skin depot, rapid hydrolysis of methyl ester to active free acid in certain vehicles. researchgate.netnih.govtandfonline.comkarger.comkarger.com |

| Guinea Pig | Significant skin depot. nih.govtandfonline.com |

| Rabbit | Significant skin depot. nih.govtandfonline.com |

| Monkey | Significant skin depot, rapid penetration via hair follicles, longer residence time compared to mouse, similar distribution pattern. nih.govtandfonline.com |

Related Prostaglandin Analogs in Xenograft Models

Specific preclinical research involving Viprostol in xenograft models was not found in the provided search results. However, prostaglandin analogs have been investigated in xenograft models in the context of cancer research, exploring their potential effects on tumor growth and related pathways. nih.govresearchgate.net These studies often focus on the role of prostaglandins in various cancers and the effects of modulating prostaglandin synthesis or activity. nih.govresearchgate.net

In Vitro Experimental Systems in Viprostol Research

In vitro studies offer controlled environments to investigate the specific interactions of Viprostol with biological systems at the cellular and tissue levels. These methods are valuable for initial screening, mechanistic studies, and predicting in vivo behavior. porsolt.comcreative-biolabs.com

Cellular Assays for Pharmacodynamic Assessments

Cellular assays are fundamental tools for assessing the pharmacodynamic effects of Viprostol, which involve studying what the drug does to the body. creative-biolabs.comals.net These assays can help determine how Viprostol interacts with specific cellular targets and pathways. For instance, studies have investigated the effects of Viprostol on isolated cells to understand its mechanism of action. Viprostol has been assessed for in vitro antilipolytic activity in isolated epididymal adipocytes from spontaneously obese rats. In these cells, Viprostol demonstrated a dose-dependent inhibition of catecholamine-stimulated lipolysis at concentrations ranging from 10 µM to 1 mM. nih.gov At a concentration of 10 µM, Viprostol inhibited maximum catecholamine-stimulated lipolysis by approximately 35% of the total hormone-stimulated glycerol (B35011) release. nih.gov While it exhibited antilipolytic activity in vitro, Viprostol was found to be less potent than naturally occurring PGE1 and PGE2 at similar concentrations, though it was as potent as PGF2 alpha. nih.gov

Cellular assays can also be used to study the metabolic conversion of Viprostol. Rapid hydrolysis of the methyl ester group of Viprostol to its pharmacologically active acid form is a key metabolic step catalyzed by esterases. tandfonline.com This reaction has been shown to occur in vitro in various tissues, including liver, plasma, and skin homogenates. tandfonline.com In vitro incubations of skin homogenates and intact skin preparations have indicated that the hydrolysis of Viprostol to the free acid is the main metabolic reaction occurring in the skin. tandfonline.com

Advanced Organ-on-a-Chip Models for ADME/DMPK Prediction

Organ-on-a-chip (OoC) technology represents a significant advancement in in vitro modeling, aiming to mimic the physiological environment and functions of human organs on a microfluidic chip. cn-bio.comwpiinc.comnih.goviapchem.org These systems offer the potential for more accurate prediction of absorption, distribution, metabolism, and excretion (ADME) and drug metabolism and pharmacokinetics (DMPK) profiles compared to traditional 2D cell cultures. cn-bio.comwpiinc.comiapchem.org OoC models can incorporate multiple cell types and simulate conditions such as fluid flow, which are crucial for replicating in vivo conditions. wpiinc.comnih.gov

For Viprostol, which undergoes significant pre-systemic metabolism tandfonline.com, advanced organ-on-a-chip models, particularly those simulating liver and intestine, could be valuable for predicting its metabolic fate and bioavailability. Multi-organ-on-a-chip systems can even integrate the functions of several organs, allowing for the study of inter-organ interactions and their impact on drug disposition. cn-bio.comwpiinc.comnih.gov These models can provide insights into drug metabolism, metabolite identification, permeability, and bioavailability using human cell-based systems. cn-bio.com The ability to measure drug ADME in vitro using these human-relevant models offers an alternative to animal testing and can potentially provide data that is more predictive of clinical outcomes. cn-bio.comwpiinc.com

Ex Vivo Perfused Organ Models (e.g., Liver, Kidney) for Pharmacokinetic Studies

Ex vivo perfused organ models bridge the gap between in vitro and in vivo studies by maintaining the viability and function of isolated organs under controlled conditions. tno-pharma.comnih.govbmiorganbank.com These models are particularly useful for studying organ-specific pharmacokinetics, including metabolism and excretion. tno-pharma.comnih.govbiotrial.comtno.nl For Viprostol, ex vivo perfused liver models could be used to investigate hepatic metabolism and the role of esterases in its hydrolysis to the active acid form in a more complex environment than simple cell cultures. tandfonline.com Similarly, ex vivo kidney models could provide insights into renal clearance. tno-pharma.com

Normothermic machine perfusion, a technique used in organ transplantation research, can keep organs like the liver and kidney viable for several hours, allowing for detailed pharmacokinetic and metabolism studies under near-physiological conditions. tno-pharma.comtno.nl By introducing Viprostol into the perfusate, researchers can measure its uptake by the organ, the rate of metabolism, the identification of metabolites, and the excretion into bile or urine. tno-pharma.comtno.nl Studies using perfused organs, such as porcine livers and kidneys which are comparable to human organs, or even diseased human organs, can provide valuable human-relevant ADME data in the preclinical and early clinical phases of drug development. tno.nl This approach can help to more accurately determine a compound's ADME and toxicity profiles and potentially accelerate drug development. tno.nl

In Vitro Intestinal Microbiome Platforms for Drug Interaction Studies

The intestinal microbiome can significantly influence the pharmacokinetics and pharmacodynamics of orally administered drugs through various mechanisms, including enzymatic transformation. frontiersin.orgnih.govembopress.orgnih.govmdpi.com In vitro intestinal microbiome platforms, such as fecal cultures or co-culture systems with intestinal cells and microbes, can be used to study the interactions between Viprostol and gut bacteria. frontiersin.orgnih.gov These platforms allow researchers to investigate whether the gut microbiota can metabolize Viprostol or its active acid form, potentially affecting its bioavailability or generating new metabolites.

While specific studies on Viprostol and the intestinal microbiome were not prominently found in the search results, the general principles of drug-microbiome interactions are well-established. The gut microbiota possesses a wide range of enzymes capable of metabolizing various compounds, including hydrolysis, reduction, and oxidation reactions. nih.gov In vitro models can help to identify specific bacterial species or enzymes involved in Viprostol metabolism, if any, and assess the potential for drug-microbiome interactions to influence its pharmacological activity. Understanding these interactions is increasingly recognized as important for predicting individual responses to drugs and optimizing therapeutic outcomes. embopress.orgnih.govmdpi.com

Preclinical Pharmacodynamic and Pharmacokinetic Assessments of Viprostol Analogs

Preclinical assessments of Viprostol analogs are crucial for identifying compounds with improved efficacy, pharmacokinetics, or reduced potential for undesirable effects. These studies involve evaluating how the analogs affect biological systems (pharmacodynamics) and how the body handles the analogs (pharmacokinetics). als.netbiotrial.comporsolt.combiomodels.com

Pharmacodynamic studies of Viprostol analogs would involve similar cellular assays and potentially ex vivo models as used for Viprostol itself, focusing on their potency and efficacy in modulating target pathways. For example, if Viprostol's desired effect is vasodilation, analogs would be tested for their ability to relax smooth muscle in isolated blood vessels. nih.gov

Pharmacokinetic studies of Viprostol analogs aim to characterize their absorption, distribution, metabolism, and excretion profiles. als.netbiotrial.comporsolt.com These studies are typically conducted in animal models, although in vitro and ex vivo methods can provide initial insights. creative-biolabs.comporsolt.comadmescope.com Key pharmacokinetic parameters assessed include clearance, volume of distribution, half-life, and bioavailability. biotrial.commdpi.com For Viprostol, which undergoes rapid hydrolysis to its active acid tandfonline.com, pharmacokinetic studies of analogs would investigate the rate and extent of this conversion and the subsequent disposition of the analog and its metabolites.

Studies on other drug analogs, such as ciprofloxacin (B1669076) derivatives, illustrate the type of pharmacokinetic parameters that would be evaluated. In a preclinical pharmacokinetic study of ciprofloxacin analogs in rabbits, parameters like peak plasma concentration (Cmax), time to reach peak plasma concentration (Tmax), elimination half-life (T1/2), volume of distribution (Vdss), and total body clearance (CL) were determined. pjps.pk Such studies help to compare the pharmacokinetic profiles of analogs to the parent compound and identify those with potentially more favorable properties, such as improved oral bioavailability or longer half-life. mdpi.compjps.pk

While specific detailed research findings on the preclinical pharmacodynamic and pharmacokinetic assessments of a wide range of Viprostol analogs were not extensively detailed in the provided search results, the methodologies described for Viprostol and other drug analogs are standard approaches that would be applied in such research. The goal is to select promising analogs for further development based on a favorable balance of pharmacodynamic activity and pharmacokinetic properties.

Integration of Preclinical Data for Translational Research

The integration of preclinical data is a critical step in translational research, which aims to bridge the gap between basic scientific discoveries and their application in clinical settings. umg.eujmir.orgnih.govd3b.centernih.gov For Viprostol, integrating data from various in vitro and ex vivo studies, along with any available in vivo preclinical data, is essential for predicting its behavior in humans and informing the design of clinical trials.

This integration involves synthesizing information from cellular assays, organ-on-a-chip models, ex vivo perfusion studies, and potentially in vivo animal studies to build a comprehensive picture of Viprostol's pharmacodynamics and pharmacokinetics. jmir.orgnih.govnih.gov For example, data on target engagement from cellular assays can be combined with information on metabolism and clearance from ex vivo liver and kidney models and predictions from organ-on-a-chip systems to estimate the likely systemic exposure and tissue distribution in humans. cn-bio.comnih.govtno.nl

Translational research in pharmacokinetics and pharmacodynamics involves using preclinical data to predict human PK/PD profiles and determine appropriate starting doses and dosing regimens for clinical trials. als.netallucent.com This often involves allometric scaling and physiologically based pharmacokinetic (PBPK) modeling, which integrate in vitro and in vivo preclinical data to simulate drug behavior in humans. allucent.comarvojournals.org

The integration of preclinical data also helps to identify potential challenges and risks before moving to human studies. For Viprostol, understanding the extent of pre-systemic metabolism from in vitro and ex vivo studies is crucial for predicting its oral bioavailability in humans. tandfonline.com Data on the formation of the active acid metabolite and its disposition are also essential for understanding the duration and intensity of the pharmacological effect.

Furthermore, integrating data from studies on Viprostol analogs allows for the selection of the most promising candidates for clinical translation. By comparing the preclinical PK/PD profiles of different analogs, researchers can prioritize those that demonstrate improved properties, such as higher potency, longer half-life, or reduced metabolic lability. mdpi.compjps.pk

Effective data integration requires robust data management systems and analytical tools to handle diverse data types generated from different preclinical models. umg.eujmir.orgd3b.centernih.gov The goal is to create a cohesive understanding that supports informed decision-making throughout the drug development process and increases the likelihood of successful translation to clinical application. creative-biolabs.comppd.com

Clinical Research Paradigms and Methodologies Applied to Viprostol

Study Designs in Viprostol Clinical Trials

The evaluation of Viprostol in clinical settings has utilized standard trial designs aimed at minimizing bias and establishing clear comparisons.

Randomized Controlled Trial Methodologies

Randomized controlled trials (RCTs) are a fundamental design in clinical research, considered a "gold standard" for evaluating the effectiveness of interventions. intrac.orgwikipedia.org In an RCT, participants are randomly assigned to different groups, typically an intervention group receiving the treatment (Viprostol in this case) and a control group. intrac.orgwikipedia.orgorthobullets.com This random allocation helps to ensure that the groups are comparable at the start of the study, distributing potential confounding factors evenly and reducing selection bias. intrac.orgwikipedia.orgorthobullets.com Changes observed between the groups over time are then attributed to the intervention. intrac.org A study investigating transdermal Viprostol for male pattern baldness utilized a randomized controlled trial design, with participants randomly assigned to receive Viprostol, a vehicle, or a placebo. nih.gov

Blinding Protocols (e.g., Double-Blind Studies)

Blinding, or masking, is a technique used in clinical trials to prevent participants and/or researchers from knowing which treatment group a participant has been assigned to. spirit-statement.orgeupati.eu This is crucial for reducing bias, particularly in the assessment of subjective outcomes. spirit-statement.orgeupati.eu Double-blind studies, where neither the participants nor the investigators are aware of the treatment assignments, are commonly employed to enhance objectivity. eupati.eumassgeneral.org The randomized controlled trial evaluating transdermal Viprostol for male pattern baldness was conducted as a double-blind study. nih.gov Blinding helps to minimize the influence of expectations on observed outcomes and assessments. eupati.eu

Placebo-Controlled Trial Designs

Placebo-controlled trials involve comparing the effects of an active treatment against a placebo, an inactive substance designed to resemble the active treatment. massgeneral.org This design helps to account for the placebo effect, where a patient's belief in a treatment can lead to a perceived improvement in their condition. massgeneral.org By comparing the Viprostol group to a placebo group, researchers can determine if any observed effects are due to Viprostol itself or merely a result of participating in a study and receiving an intervention. massgeneral.org The clinical trial on transdermal Viprostol for male pattern baldness included a placebo control group. nih.gov Placebo-controlled designs are considered important for establishing the true efficacy of a new treatment. massgeneral.org

Phases of Clinical Development (e.g., Phase I, II, III, IV)

Clinical development is a multi-phase process that new drugs undergo before potentially receiving regulatory approval. fda.govpatheon.comwikipedia.orgbiostock.se These phases are designed to progressively gather information about a drug's safety, efficacy, and optimal use. fda.govpatheon.comwikipedia.orgbiostock.se

Phase I: Typically involves a small number of healthy volunteers or individuals with the condition to assess safety, tolerability, and how the drug is metabolized and excreted. fda.govpatheon.combiostock.segardp.orgquanticate.com

Phase II: Involves a larger group of patients with the target condition to evaluate the drug's effectiveness and further assess safety. fda.govpatheon.combiostock.segardp.org This phase helps refine research questions and study methods for later phases. fda.gov

Phase III: Large-scale studies involving hundreds to thousands of participants to confirm efficacy, monitor adverse reactions, and compare the new drug to standard treatments or a placebo. fda.govpatheon.combiostock.segardp.org Successful Phase III trials are often required for regulatory approval. wikipedia.orgbiostock.segardp.org

Phase IV: Post-marketing studies conducted after a drug has been approved and is available to the general public. fda.govwikipedia.orggardp.org These studies gather additional information on the drug's long-term safety, effectiveness in diverse populations, and optimal use. fda.govwikipedia.orggardp.org

While specific details on which phases Viprostol has completed are not extensively detailed in the provided search results beyond a clinical trial being conducted nih.gov, the framework of these phases guides the systematic investigation of a compound like Viprostol.

Efficacy and Safety Assessment Methodologies

Evaluating the effects of Viprostol requires specific methods to objectively measure outcomes.

Subjective Outcome Assessments (e.g., Patient and Investigator Global Assessments)

In clinical research, subjective outcome assessments are measures that rely on judgment or perception, either from the patient or the investigator. These contrast with objective outcomes, which are based on more quantifiable and less interpretable measurements. nih.govmahidol.ac.th The terms "subjective" and "objective" outcomes can be ambiguous, with "subjective outcome" potentially referring to assessments dependent on the assessor's judgment, patient-reported outcomes, or private phenomena assessable only by the patient. nih.govmahidol.ac.th

Ethical Considerations and Regulatory Frameworks in Clinical Research

Ethical considerations and regulatory frameworks are fundamental to the conduct of clinical research involving compounds like Viprostol, ensuring the protection, safety, and well-being of participants, as well as the integrity and reliability of the study results. meetlifesciences.comoatext.comrevistamedicinamilitara.ro

Key ethical principles in clinical trials include informed consent, privacy and confidentiality, equity and justice, independent review, and duty of care. meetlifesciences.combiodexapharma.com Informed consent is a cornerstone, requiring potential participants to receive comprehensive information about the study, including its nature, potential risks and benefits, alternative treatments, and their right to withdraw, enabling them to make voluntary and autonomous decisions about participation. meetlifesciences.comoatext.comrevistamedicinamilitara.robiodexapharma.commemoinoncology.com Privacy and confidentiality are maintained by anonymizing and securely storing participant data. meetlifesciences.combiodexapharma.com Equity and justice involve ensuring fair access to trial participation without discrimination. biodexapharma.com Independent review by ethics committees or institutional review boards (IRBs) is crucial for overseeing trial design, procedures, and risk-benefit assessments. oatext.combiodexapharma.com The duty of care emphasizes prioritizing the participant's welfare over scientific or societal interests. biodexapharma.commemoinoncology.com

Regulatory frameworks for clinical trials are established by health authorities to govern the initiation, conduct, monitoring, and reporting of studies. ukri.orghsa.gov.sgeuropa.eucanada.ca These frameworks, such as the EU Clinical Trials Regulation and national implementing legislation, aim to protect participant rights, safety, and well-being, and to streamline regulatory processes. ukri.orgeuropa.eu Compliance with Good Clinical Practice (GCP) guidelines is a regulatory requirement, ensuring trials are scientifically sound and conducted ethically. oatext.commemoinoncology.com Regulatory bodies like the Medicines and Healthcare products Regulatory Agency (MHRA) in the UK and the European Medicines Agency (EMA) in the EU play a crucial role in authorizing and overseeing clinical trials. ukri.orgeuropa.eu In the US, the Food and Drug Administration (FDA) provides guidance on various aspects of clinical research, including the use of clinical outcome assessments. duke.edufda.gov

Regulatory processes often involve the submission of detailed protocols to regulatory authorities and ethics committees for approval before a trial can commence. ukri.orghsa.gov.sg These protocols outline the study objectives, design, methodology, statistical considerations, and procedures for data collection and analysis, including the use of subjective outcome assessments. spirit-statement.orguth.edu Regulatory bodies also oversee the manufacturing, import, and supply of investigational medicinal products used in trials. hsa.gov.sg

The evolving regulatory landscape, influenced by factors such as the COVID-19 pandemic and advancements in areas like artificial intelligence, continues to shape the conduct of clinical trials, with an increasing focus on proportional oversight based on risk, transparency, and the ability to accommodate novel trial designs. canada.cawho.int Adherence to these ethical and regulatory requirements is paramount for the valid and responsible development of new therapies, including compounds like Viprostol. meetlifesciences.comrevistamedicinamilitara.ro

Molecular Interactions and Structure Activity Relationship Sar of Viprostol

Characterization of Viprostol-Receptor Binding Dynamics

The binding of a ligand like Viprostol to its receptor involves dynamic interactions that lead to conformational changes in the receptor, ultimately triggering intracellular signaling pathways bruker.comwikipedia.orgpressbooks.pub.

Prostaglandin (B15479496) E2 Receptor Subtype Specificity (EP1, EP2, EP3, EP4)

Prostaglandin E2 mediates its effects through four distinct receptor subtypes: EP1, EP2, EP3, and EP4 psu.eduwikipedia.orgbiomolther.orghandwiki.org. These receptors are coupled to different G proteins and trigger varied downstream signaling cascades psu.edubiomolther.org.

While specific detailed studies on Viprostol's binding affinity and efficacy for each of the four human EP receptor subtypes (EP1, EP2, EP3, and EP4) were not explicitly found in the provided search results, related prostaglandin analogs have shown differential binding profiles. For instance, Sulprostone, another PGE2 analog, binds to and activates the EP3 receptor with significantly greater efficacy than other PGE2 receptors and is a comparatively weak agonist of the EP1 receptor wikipedia.org. Misoprostol (B33685), a putative EP2/EP3 agonist, has also shown binding to the EP1 receptor nih.gov. The EP2 and EP4 receptors generally show similar binding profiles to PGE2 and PGE1, but can be discriminated by specific ligands nih.gov. The EP3 receptor has demonstrated a broader binding profile compared to other EP subtypes nih.gov.

Given that Viprostol is a PGE2 analog, it is expected to interact with one or more of these EP receptor subtypes. However, precise data on Viprostol's specific affinity and functional activity at each human EP subtype (EP1, EP2, EP3, EP4) would require dedicated binding and functional assay studies.

Ligand-Receptor Conformational Changes and Signal Transduction Pathways

Ligand binding to GPCRs, including EP receptors, induces conformational changes in the receptor structure. These changes are transmitted through the transmembrane region and affect the cytoplasmic domains, leading to the activation of intracellular signaling proteins wikipedia.orgpressbooks.pubnih.gov. This initiates a signaling cascade that ultimately results in a cellular response pressbooks.pub.

EP receptors couple to different G proteins, leading to distinct signal transduction pathways psu.edubiomolther.org. EP1 receptors are typically coupled to Gαq, leading to an increase in intracellular calcium concentration psu.edubiomolther.org. EP2 and EP4 receptors are generally coupled to Gαs, resulting in the activation of adenylyl cyclase and increased intracellular cAMP levels psu.edubiomolther.org. EP3 receptors can couple to various G proteins, including Gαi, which decreases intracellular cAMP, and can also be associated with Gs and Gq pathways depending on the splice variant psu.edubiomolther.org.

While the general mechanisms of GPCR signal transduction are well-established, specific details regarding the precise conformational changes induced by Viprostol binding to its target EP receptor(s) and the subsequent activation of specific downstream pathways would necessitate dedicated structural and signaling studies. Studies on other ligands binding to GPCRs, such as misoprostol binding to the EP3 receptor, provide insights into how ligands interact within the binding pocket and induce conformational changes nih.gov.

Analysis of Hydrophobic and Polar Interactions within Receptor Binding Pockets

The binding of a ligand to a receptor is governed by various chemical interactions, including hydrophobic interactions, polar interactions (hydrogen bonds), and ionic interactions thescipub.comkyoto-u.ac.jp. These interactions occur within the receptor's binding pocket, a region specifically shaped to accommodate the ligand nih.govthescipub.com.

Hydrophobic interactions play a significant role in ligand binding, particularly with hydrophobic residues lining the binding pocket thescipub.comnih.govuab.cat. Polar interactions, such as hydrogen bonds, also contribute to binding affinity and can be crucial for orienting the ligand within the pocket nih.govthescipub.com. Ionic interactions can occur between charged groups on the ligand and complementary charged residues in the receptor nih.gov.

Studies on the misoprostol-bound EP3 receptor have revealed that the ligand interacts with the receptor through a combination of hydrophobic and polar interactions within distinct sub-pockets nih.gov. The α-chain of misoprostol interacts with both polar residues through hydrogen bonds and ionic interactions, and with hydrophobic residues nih.gov. The ω-chain protrudes into a hydrophobic sub-pocket, with a single polar interaction observed with a glutamine residue nih.gov. The E-ring interacts through hydrophobic interactions nih.gov.

Given Viprostol's structural similarity to PGE2 and misoprostol, it is likely that its binding to EP receptors involves a combination of hydrophobic and polar interactions within the receptor binding pocket. The specific nature and strength of these interactions would determine its affinity and selectivity for different EP subtypes.

Structure-Activity Relationship Studies on Viprostol Analogs

Impact of Specific Structural Modifications (e.g., Vinyl Group, Methyl Ester) on Biological Activity and Stability

Viprostol is characterized by specific structural features, including a vinyl group and a methyl ester moiety nih.govnih.gov. These modifications distinguish it from endogenous PGE2 and can influence its biological activity, receptor selectivity, and metabolic stability.

The presence of the methyl ester group in Viprostol is a key modification. Prostaglandins (B1171923) with a free carboxylic acid at the C1 position are referred to as prostaglandin free acids google.com. Esterification, such as the methyl ester in Viprostol, can affect a compound's lipophilicity, membrane permeability, and susceptibility to enzymatic hydrolysis google.comcir-safety.org. The methyl ester is often considered a prodrug moiety that can be hydrolyzed in vivo to the active free acid form cir-safety.org. Studies on the transdermal delivery of Viprostol have shown that the vehicle used can affect its hydrolysis to the free acid cir-safety.org.

Furthermore, prostaglandins are naturally metabolized by enzymes like 15-hydroxyprostaglandin dehydrogenase (15-PGDH) portico.orgportico.org. Modifications to the prostaglandin structure, such as those present in synthetic analogs, can affect their susceptibility to such metabolic inactivation, thereby influencing their half-life and duration of action wikipedia.org.

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) approaches utilize mathematical models to correlate chemical structure with biological activity taltech.eeportico.orgjustia.com. By analyzing the physicochemical properties of a series of compounds and their corresponding biological activities, QSAR models can predict the activity of new, untested compounds and provide insights into the structural features important for activity taltech.eejustia.com.

QSAR studies have been applied to various classes of compounds to understand their interactions with biological targets portico.orgjustia.com. While specific published QSAR studies focusing solely on Viprostol were not readily found in the provided search results, QSAR methods have been applied to other prostaglandin analogs and compounds interacting with GPCRs taltech.eefrontiersin.org. These studies often involve analyzing molecular descriptors related to electronic, steric, and hydrophobic properties and correlating them with measures of biological activity, such as binding affinity or functional response taltech.eejustia.com.

Molecular Modeling and Docking Studies for SAR Elucidation

Molecular modeling and docking studies are computational techniques used to investigate the interaction between a ligand (like Viprostol) and a target protein at the molecular level. uneb.brmdpi.com These methods are valuable in SAR analysis as they can predict binding conformations and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that occur within the binding site of a protein. uneb.brmdpi.com By simulating the binding process, researchers can gain insights into how structural changes in the ligand might affect its binding affinity and, consequently, its biological activity. collaborativedrug.comuneb.br

Molecular docking algorithms attempt to find the optimal fit of a ligand into a protein's binding pocket, generating possible binding poses and using scoring functions to estimate the binding strength. uneb.br This approach can help in understanding which parts of the Viprostol molecule are crucial for binding to its target receptors and how modifications to these parts might alter the interaction. While the provided search results mention molecular modeling and docking in the context of other compounds and targets, the principles are directly applicable to studying Viprostol's SAR. uneb.brmdpi.commdpi.comnih.govchemrxiv.orgtaltech.ee For instance, studies on other prostaglandin analogs and their interactions with receptors utilize these techniques to understand binding mechanisms and inform the design of new compounds with improved activity or selectivity. taltech.eegoogle.com

Examination of Receptor-Receptor Interactions in Viprostol's Pharmacological Context

Viprostol, as a prostaglandin analog, is expected to exert its pharmacological effects by interacting with specific prostaglandin receptors. google.com Prostanoid receptors are typically G protein-coupled receptors (GPCRs). researchgate.net The interaction of a drug with its receptor is a fundamental concept in pharmacology, triggering a cascade of molecular events that lead to a physiological response. openaccessjournals.comopenaccessjournals.com

Beyond the direct interaction of a ligand with a single receptor, receptor-receptor interactions (RRIs) represent a more complex level of molecular interplay that can influence pharmacological outcomes. nih.gov RRIs involve the formation of receptor complexes, often between GPCRs or between GPCRs and other types of receptors, allowing for the integration of different signals at the cell membrane. nih.gov These interactions can modulate the binding sites and signaling properties of the receptors involved. nih.gov

While the provided search results discuss RRIs as a general phenomenon and in the context of other receptor systems (e.g., adenosine (B11128) and purinergic receptors, dopamine (B1211576) and NMDA receptors), specific details regarding Viprostol's involvement in or modulation of receptor-receptor interactions were not found. nih.gov However, the principle of RRIs highlights that the pharmacological context of Viprostol may involve not only its direct binding to a prostaglandin receptor but potentially also the influence of this binding on the function of other interacting receptors within the same cell membrane or signaling pathway. Further research would be needed to determine if Viprostol's activity is influenced by or directly participates in specific receptor-receptor interactions.

Synthetic Chemistry and Process Research of Viprostol

Synthetic Pathways for Viprostol and Related Prostaglandin (B15479496) Analogs

The synthesis of prostaglandins (B1171923) and their analogs often relies on multi-step strategies to assemble the characteristic cyclopentane (B165970) ring and append the two side chains with the correct relative and absolute stereochemistry ontosight.aiontosight.ai.

Multi-Step Synthesis Strategies for Prostaglandin Backbone Construction

Various multi-step approaches have been developed for constructing the prostaglandin backbone. A common strategy involves starting from cyclopentene (B43876) derivatives researchgate.net. For instance, the synthesis of a tricyclic prostaglandin D2 metabolite methyl ester, a related prostaglandin derivative, was achieved in eight steps from a known cyclopentene-diol derivative researchgate.netresearchgate.netcaltech.edu. Another approach involves the use of bicyclo[3.3.0]octane intermediates, as demonstrated in the synthesis of prostaglandin F2α from endo-dicyclopentadiene (B155271) rsc.org.

Key steps in these multi-step syntheses often include:

Formation of the cyclopentane ring system with appropriate functionalization. ontosight.aiontosight.ai

Introduction of the alpha and omega side chains. ontosight.ai

Control of the stereochemistry at multiple chiral centers within the molecule. ontosight.airesearchgate.net

The Corey lactone has historically been a key intermediate in the synthesis of various prostaglandins and their analogs researchgate.net. More recent strategies have explored alternatives, including chemoenzymatic approaches that utilize a bromohydrin intermediate as a radical equivalent of the Corey lactone researchgate.netnih.govresearchgate.net.

Stereoselective Introduction of Specific Substituents (e.g., Vinyl and Methyl Ester Groups)

Stereoselectivity is paramount in prostaglandin synthesis due to the presence of multiple chiral centers and geometric isomers (cis/trans double bonds) that dictate biological activity ontosight.aigoogle.com. Viprostol, for example, has specific stereochemistry at the 11- and 16-positions, as well as a (5Z,13E) configuration for the double bonds ontosight.ai.

Methods for achieving stereoselective introduction of substituents include:

Stereoselective addition reactions to cyclic precursors. libretexts.orgnih.gov

Utilizing chiral starting materials or auxiliaries. researchgate.netlibretexts.orgresearchgate.net

Application of stereoselective catalytic reactions, such as nickel-catalyzed dicarbofunctionalization and ruthenium-catalyzed Z-selective cross-metathesis researchgate.netthieme-connect.com.

Stereoretentive olefin metathesis. researchgate.net

Stereospecific opening of epoxides by carbon nucleophiles to introduce side chains. libretexts.org

The introduction of the vinyl group at the 16-position and the methyl ester at the 1-position of the prostaglandin E2 backbone in Viprostol requires precise synthetic control ontosight.ai. The methyl ester is typically introduced by esterification of the carboxylic acid functionality, often as a final step or on a protected intermediate ontosight.aiontosight.aimpdkrc.edu.in. The vinyl group requires specific methodologies to ensure its correct placement and configuration. Stereoselective conjugate addition with functionalized organocopper reagents has been explored for introducing specific side chain configurations, including vinyl groups nih.gov.

Advancements in Synthetic Methodologies for Prostaglandin Derivatives

Advancements in synthetic chemistry have led to more efficient and environmentally friendly routes for prostaglandin synthesis.

Chemo-Enzymatic Synthesis Approaches

Chemo-enzymatic synthesis combines chemical reactions with enzymatic transformations, leveraging the high selectivity and efficiency of enzymes researchgate.netnih.govresearchgate.netnih.govresearchgate.net. This approach can be particularly useful for introducing chirality and performing reactions under mild conditions nih.govnih.gov.

Recent work has demonstrated concise chemoenzymatic synthesis methods for prostaglandins, achieving the target molecules in fewer steps compared to traditional routes researchgate.netnih.govresearchgate.net. For instance, a common intermediate, a bromohydrin, can be synthesized chemoenzymatically in just two steps, facilitating the synthesis of prostaglandin F2α on a decagram scale nih.govresearchgate.net. Enzymes, such as lipases, can be used for kinetic resolution to obtain enantiomerically enriched intermediates libretexts.orgnih.gov. Chemo-enzymatic strategies have also been applied in divergent syntheses capable of producing multiple prostaglandin analogs from a common starting material researchgate.netresearchgate.net.

Applications of Flow Chemistry and Continuous Manufacturing

Flow chemistry and continuous manufacturing techniques offer advantages in terms of reaction control, safety, and scalability compared to traditional batch processes researchgate.neteuroapi.com. These methodologies allow for precise control of reaction parameters, rapid mixing, and efficient heat transfer, which can be beneficial for complex multi-step syntheses like those for prostaglandins.